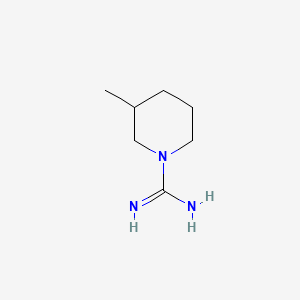

3-Methylpiperidine-1-carboximidamide

Description

Significance of Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. researchgate.netnih.govnih.govresearchgate.net Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and biologically active natural products. researchgate.netnih.gov The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional shape to optimize interactions with biological targets.

Physicochemical Properties: As a basic nitrogenous scaffold, it can be protonated at physiological pH, which often enhances aqueous solubility—a critical factor for drug delivery.

Pharmacokinetic Modulation: The incorporation of a piperidine moiety can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. google.com Chiral piperidine scaffolds, in particular, have been shown to improve pharmacokinetic properties and enhance biological activity and selectivity. google.com

The piperidine nucleus is a key component in drugs across numerous therapeutic areas, including oncology, neurology, and infectious diseases, highlighting its status as a "privileged scaffold" in drug discovery. researchgate.netnih.gov

Overview of the Guanidine (B92328) Functional Group Chemistry and its Prominence

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another feature of high importance in biological and medicinal chemistry. beta-sheet.orgnih.gov It is famously the functional group of the amino acid arginine. Key characteristics include:

High Basicity: Guanidine is one of the strongest organic bases, with a pKa of its conjugate acid around 13.6. nih.gov This means it is protonated to form the stable, resonance-delocalized guanidinium (B1211019) cation at physiological pH. rsc.org

Biological Interactions: The planar, positively charged guanidinium ion is adept at forming multiple hydrogen bonds and salt bridges with biological macromolecules like proteins and nucleic acids, particularly with carboxylate and phosphate (B84403) groups. nih.govnih.gov

Pharmacological Activity: The guanidine moiety is a well-established pharmacophore. Guanidine-containing compounds exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and antihypertensive properties. beta-sheet.orgnih.govgoogle.com They are found in numerous natural products and synthetic drugs. nih.govsigmaaldrich.com

Contextualization of 3-Methylpiperidine-1-carboximidamide within Organic Chemistry Disciplines

This compound emerges at the intersection of piperidine and guanidine chemistry. It can be described as a substituted N-amidinopiperidine. The synthesis of such compounds generally falls under the category of guanidinylation reactions, where a piperidine nitrogen acts as a nucleophile to attack an electrophilic guanidinylating agent. google.com

From a drug design perspective, this compound could be explored as a potential therapeutic agent, leveraging the favorable properties of both the piperidine scaffold and the guanidine functional group. The methyl group at the 3-position of the piperidine ring introduces a chiral center, which could be significant for stereoselective interactions with biological targets. The guanidine moiety could serve as a bioisostere for other functional groups, aiming to enhance binding affinity or modulate physicochemical properties. beta-sheet.org However, without specific research data, its role remains speculative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N3 |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-methylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C7H15N3/c1-6-3-2-4-10(5-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |

InChI Key |

MUIXBWMLQDSNIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C(=N)N |

Origin of Product |

United States |

Chemical and Physical Properties of 3 Methylpiperidine 1 Carboximidamide

Detailed experimental data on the physicochemical properties of 3-Methylpiperidine-1-carboximidamide are not widely reported in peer-reviewed literature. The information available is primarily from chemical supplier databases and computational predictions.

Table 1: General and Predicted Properties of this compound

| Property | Value | Source |

| CAS Number | 132856-77-0 | chemscene.com |

| Molecular Formula | C₇H₁₅N₃ | chemscene.com |

| Molecular Weight | 141.21 g/mol | chemscene.com |

| Synonyms | 3-Methylpiperidine-1-carboxamidine | chemscene.com |

| Topological Polar Surface Area (TPSA) | 53.11 Ų | chemscene.com |

| Predicted logP | 0.61177 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

Note: Predicted values are computationally generated and have not been experimentally verified.

The compound is also available as sulfate (B86663) or hydrochloride salts, which would have different physical properties, such as higher melting points and greater water solubility, compared to the free base.

Synthesis and Characterization

Specific, detailed, and reproducible synthetic procedures for 3-Methylpiperidine-1-carboximidamide are not readily found in published scientific journals. However, general methods for the guanidinylation of secondary amines like 3-methylpiperidine (B147322) are well-established. These typically involve the reaction of the amine with a guanidinylating agent. Common reagents used for this transformation include:

Derivatives of pyrazole-1-carboxamidine

S-alkylisothioureas

Cyanamide derivatives ontosight.ai

Protected thiourea (B124793) derivatives

For example, a plausible route would be the reaction of 3-methylpiperidine with a reagent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine followed by deprotection.

Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the definitive characterization of this compound are not available in the public domain. While spectral data for the precursor, 3-methylpiperidine, is well-documented, chemicalbook.comnist.gov this information cannot be extrapolated to the final product.

Conclusion

Direct Synthesis Approaches for this compound

The direct synthesis of this compound involves the formation of the guanidine moiety from the 3-methylpiperidine (B147322) precursor. This transformation, known as guanidinylation, is a cornerstone of synthesizing guanidine-containing molecules and can be achieved through several classes of reagents and reaction pathways.

Guanidinylation Reactions from Piperidine-Based Precursors

Guanidinylation is the process of adding a guanidyl group to a primary or secondary amine. For a secondary amine like 3-methylpiperidine, this involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of a guanidinylating agent. A variety of reagents have been developed for this purpose, often featuring leaving groups that facilitate the reaction upon amine addition.

Pyrazole-based reagents are common and effective for this transformation. For example, 1H-pyrazole-1-carboxamidine hydrochloride is a widely used reagent that reacts with primary and secondary amines to yield the corresponding guanidines. The reaction typically proceeds by mixing the amine with the reagent in a suitable solvent, often with a base to neutralize the hydrochloride salt. Another variant, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, is used to introduce a nitroguanidine (B56551) group, which can subsequently be reduced to the desired guanidine.

More reactive, modern reagents have also been developed to guanidinylate less reactive or sterically hindered amines. One of the most effective is N,N´-di-Boc-N˝-triflylguanidine, also known as Goodman's reagent. The highly electron-withdrawing triflyl group makes the central carbon exceptionally electrophilic, allowing for mild and high-yielding reactions with a broad range of amines, including piperidine derivatives. The resulting guanidine is protected with Boc groups, which can be removed under acidic conditions if the unprotected guanidine is desired.

| Reagent | Typical Reaction Conditions | Key Advantages | Notes |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine HCl | Amine, Base (e.g., Et3N), Solvent (e.g., DMF, CH3CN) | Commercially available, good for simple amines. | Forms pyrazole (B372694) and HCl as byproducts. |

| N,N´-Di-Boc-N˝-triflylguanidine | Amine, Solvent (e.g., CH2Cl2), Room Temperature | Highly reactive, mild conditions, high yields. nih.gov | Product is Boc-protected; requires subsequent deprotection. |

| N,N′-Di-Boc-S-methylisothiourea | Amine, Activator (e.g., HgCl2, TCT), Base | Avoids pyrazole byproducts, effective. | Often requires a metal-based activator. |

Utilization of Thiopseudourea Salts in Carboximidamide Formation

Thiopseudourea salts, particularly S-alkylisothioureas, serve as effective precursors for guanidine synthesis. The S-methyl group in reagents like N,N′-di(tert-butoxycarbonyl)-S-methylisothiourea acts as a good leaving group upon nucleophilic attack by an amine. This method is a reliable alternative to pyrazole-based reagents.

The reaction typically requires an activator to facilitate the departure of the methylthiolate group. Historically, mercury(II) salts like HgCl2 were used for this activation. The mercury salt coordinates to the sulfur atom, enhancing its leaving group ability and promoting the addition of the amine. However, due to the toxicity of mercury compounds, alternative, more environmentally benign activators have been developed. One such alternative is cyanuric chloride (TCT), which provides an effective route for the guanylation of amines using di-Boc-thiourea without the need for heavy-metal waste. The process generally involves activating the thiourea (B124793) derivative followed by the addition of the amine, such as 3-methylpiperidine, often in the presence of a non-nucleophilic base.

Electrochemical Synthesis Routes for Guanidine Scaffolds

Electrochemical methods represent a modern, sustainable approach to organic synthesis, often avoiding harsh reagents. An electrochemical strategy for the synthesis of guanidines has been developed that proceeds from isothiocyanates and amines in a one-pot reaction. rsc.orgrsc.org This process occurs in an aqueous medium within an undivided cell, using sodium iodide (NaI) as both the electrolyte and the reaction mediator. rsc.orgrsc.org

The proposed pathway involves the initial formation of a thiourea intermediate from the reaction of an isothiocyanate with a primary or secondary amine. Subsequently, the electrochemical conditions facilitate the guanylation reaction with another amine molecule. rsc.org This method is notable for its mild, ambient temperature conditions and its tolerance of various functional groups. rsc.org While this approach builds the guanidine from simpler precursors rather than directly guanidinylating a pre-formed piperidine, it offers a green and step-economical route to complex guanidine scaffolds that could be adapted for the synthesis of this compound. rsc.org

Precursor Synthesis: Advanced Strategies for 3-Methylpiperidine and Related Cyclic Amines

Catalytic Cyclization of Diaminopentane Derivatives

A direct and industrially scalable method for preparing 3-methylpiperidine is the catalytic cyclization of 2-methyl-1,5-diaminopentane. google.com This process is typically carried out in the gas phase at elevated temperatures. The diamine precursor is passed over a solid catalyst, which facilitates an intramolecular cyclization with the elimination of ammonia (B1221849) to form the piperidine ring. google.com

A variety of catalysts are effective for this transformation, including activated aluminum oxide (Al₂O₃), mixed oxides of alumina (B75360) and silica (B1680970) (Al₂O₃/SiO₂), and zeolites. google.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and maintain catalyst activity over time. Typical reaction temperatures range from 300°C to 400°C. google.com This method is advantageous for its high efficiency and the production of 3-methylpiperidine in high purity. google.com More recently, biocatalytic approaches have also been developed, utilizing a diamine oxidase and an imine reductase in a cascade reaction to achieve the same cyclization under milder, aqueous conditions. researchgate.net

| Catalyst Type | Typical Conditions | Phase | Reference |

|---|---|---|---|

| Activated Al₂O₃ / Mixed Al₂O₃/SiO₂ | 300–400 °C, 0–10 bar | Gas Phase | google.com |

| Zeolites (e.g., Pd-exchanged) | 300–400 °C, 0–10 bar | Gas Phase | google.com |

| Diamine Oxidase / Imine Reductase | Aqueous buffer, Ambient Temp. | Aqueous Phase | researchgate.net |

Enantioselective Synthesis of Substituted Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is a significant goal, particularly for pharmaceutical applications. Several enantioselective strategies have been developed to access chiral 3-substituted piperidines like 3-methylpiperidine.

One powerful approach involves the functionalization of pyridine (B92270), a readily available aromatic precursor. A multi-step process can be employed, beginning with the partial reduction of pyridine to a dihydropyridine (B1217469) derivative. nih.govsnnu.edu.cnacs.org This intermediate can then undergo a rhodium-catalyzed asymmetric reductive Heck reaction with a boronic acid, which introduces a substituent at the 3-position with high enantioselectivity. nih.govsnnu.edu.cnacs.org A final reduction step then yields the enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cnacs.org

Another strategy is the rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridinium (B92312) salts. dicp.ac.cnliverpool.ac.uk This method can provide chiral piperidines with excellent diastereo- and enantioselectivities. The reaction often involves a reductive transamination, where a chiral primary amine is used to induce chirality on the piperidine ring during the reduction process. dicp.ac.cnliverpool.ac.uk

Biocatalysis also offers a highly selective route. Chemo-enzymatic cascades, for instance, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines using a combination of an amine oxidase and an ene imine reductase. nih.gov These enzymatic methods are valued for their exceptional selectivity and operation under environmentally benign conditions. nih.gov

Continuous Flow Reaction Methodologies for Piperidine Ring Systems

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch methods, including enhanced heat transfer, improved safety, and greater efficiency through the telescoping of reaction steps. mdpi.com The synthesis of piperidine ring systems, a core component of many pharmaceuticals, has benefited significantly from these advancements. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. acs.org

A practical continuous flow protocol for producing various functionalized piperidines involves the use of readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method has been shown to generate a diverse range of α-substituted piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes of residence time. acs.org The ability to perform high-performance scale-up smoothly highlights the utility of this flow process for accessing enantioenriched piperidines for drug discovery and development. acs.org

Flow reactors have also been successfully employed for hydrogenation reactions, a common method for converting pyridine precursors into piperidines. For instance, a two-step continuous flow procedure was utilized to prepare a piperazine-containing kinase inhibitor, demonstrating the industrial applicability of this technology. ajchem-a.com The setup can involve sequential reactors, such as a packed-bed reactor for a catalytic step followed by a coil reactor for a subsequent transformation, allowing for a multi-step synthesis in a single, uninterrupted process.

Table 1: Examples of Continuous Flow Conditions for Piperidine Synthesis

| Precursor(s) | Reagents/Catalyst | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| N-(tert-butylsulfinyl)-bromoimine | Grignard Reagents | Microreactor | Minutes | -78 to 25 | >80 | >90:10 | acs.org |

| Pyridine Derivatives | H₂ / Pd/C | Packed-bed | Varies | 100 | High Conversion | N/A | ajchem-a.com |

| Non-activated Alkenes | Gold(I) Complex / I(III) Oxidant | Coil Reactor | N/A | N/A | N/A | N/A | nih.gov |

Derivatization Strategies of the Carboximidamide Moiety

The carboximidamide group is a versatile functional group that can be readily derivatized to access a wide range of analogs with diverse properties. Strategies often focus on modifying the nitrogen atoms of the amidine core.

Synthesis of N'-Hydroxylated Carboximidamide Derivatives

N'-Hydroxylated carboximidamide derivatives, commonly known as N-substituted amidoximes, are valuable synthetic intermediates and have been identified as key structural motifs in various bioactive molecules. nih.gov Their synthesis has traditionally involved multi-step procedures. However, recent advancements have led to more efficient one-pot methodologies.

A direct, one-pot approach has been developed for the synthesis of N-substituted amidoximes starting from secondary amides. nih.govrsc.org This method utilizes a triphenylphosphine-iodine (Ph₃P–I₂) mediated dehydrative condensation. The reaction proceeds under mild conditions with short reaction times, accommodating a variety of N-aryl and N-alkyl substituents. nih.govrsc.org The process can also be initiated from carboxylic acids or acid chlorides, which form the amide in situ before reacting with hydroxylamine (B1172632) hydrochloride to yield the target amidoxime. nih.govrsc.org

The most common method for preparing simpler amidoximes involves the nucleophilic attack of hydroxylamine on a nitrile precursor. nih.govnih.gov This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine, often affording high yields. nih.govnih.gov

Table 2: One-Pot Synthesis of N-Substituted Amidoximes

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Secondary Amide | Ph₃P, I₂, Et₃N, NH₂OH·HCl | CH₂Cl₂, 0 °C to RT, ~2 h | Good | nih.govrsc.org |

| Carboxylic Acid | Amine, then Ph₃P, I₂, Et₃N, NH₂OH·HCl | CH₂Cl₂, 0 °C to RT | Moderate to Good | nih.gov |

| Nitrile | NH₂OH·HCl, Et₃N | Methanol:DMF, 100 °C, 6 h | Varies | nih.gov |

Formation of Nitrogen-Containing Heterocycles via Tandem Reactions

The carboximidamide functionality is an excellent precursor for the synthesis of various nitrogen-containing heterocycles through tandem or domino reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecular architectures.

A notable application is the palladium-catalyzed N-arylation of amidines, which can be directly followed by a base-promoted condensation with an aldehyde to form quinazoline (B50416) derivatives in a one-pot procedure. nih.gov This sequence involves an initial C-N cross-coupling, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic heterocycle. nih.gov This strategy provides rapid access to a class of compounds of significant interest in medicinal chemistry.

Copper catalysis has also been employed in tandem reactions for heterocycle synthesis. For example, a copper-catalyzed tandem reaction between 2-aminoimidazolines and ortho-haloaryl carboxylic acids leads to the regioselective formation of angularly fused tricyclic dihydroimidazoquinazolinones. rsc.org This process proceeds via a regioselective N-arylation followed by an intramolecular amidation/condensation cascade. Such methods highlight the utility of the amidine group as a linchpin in complex cyclization strategies.

Methodological Advancements in Amidine Synthesis and Their General Applicability

The synthesis of amidines (carboximidamides) has been the subject of extensive research, leading to numerous methodological advancements that offer greater efficiency, broader substrate scope, and milder reaction conditions compared to traditional methods like the Pinner reaction.

Transition-metal catalysis has become a cornerstone of modern amidine synthesis. Copper-catalyzed protocols, for instance, enable the efficient preparation of N-substituted amidines from the nucleophilic addition of amines to nitriles under oxidative conditions. mdpi.com A typical system may use a copper(I) salt like CuCl with a ligand such as 2,2'-bipyridine (B1663995) and a base, providing the desired amidines in good to excellent yields. mdpi.com Copper catalysts have also been utilized in three-component reactions of sulfonyl azides, alkynes, and amines to produce N-sulfonyl amidines. openaccesspub.org

Palladium-catalyzed cross-coupling reactions have been developed for the N-monoarylation of both aryl and alkyl amidines with a wide range of aryl bromides, chlorides, and triflates. nih.gov These methods exhibit excellent selectivity for monoarylation, avoiding the formation of diarylated products. nih.gov

Other innovative approaches include the direct preparation of N-substituted aryl amidines by activating primary amines with a strong base before their addition to a nitrile. uoregon.edu This method is tolerant of various functional groups and has been shown to be more efficient in terms of yield and time economy compared to many established routes. uoregon.edu Furthermore, three-component reactions that proceed under mild, solvent-free conditions have been developed, offering a green and efficient route to sulfonyl amidines from sulfonyl azides, methyl propiolate, and a secondary amine without the need for a catalyst. openaccesspub.org

Table 3: Comparison of Modern Amidine Synthesis Methodologies

| Method | Catalyst/Reagent | Key Features | Substrates | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Oxidation | CuCl / O₂ | Sustainable, efficient | Nitriles, Amines | mdpi.com |

| Palladium-Catalyzed N-Arylation | Pd₂(dba)₃ / Ligand | Excellent monoarylation selectivity | Amidines, Aryl Halides/Triflates | nih.gov |

| Strong Base Activation | Strong Base (e.g., n-BuLi) | Tolerates deactivated nitriles, good yields | Nitriles, Primary Amines | uoregon.edu |

| Three-Component Reaction | None (Solvent-free) | Catalyst-free, mild conditions, rapid | Sulfonyl Azides, Alkynes, Amines | openaccesspub.org |

Fundamental Reaction Pathways of the Carboximidamide Functional Group

The carboximidamide functional group, also known as a guanidine derivative when one nitrogen is part of a ring system, is a versatile moiety capable of participating in a variety of chemical transformations. Its reactivity is governed by the presence of both nucleophilic and electrophilic centers, as well as its ability to act as a strong base.

Nucleophilic and Electrophilic Transformations of the Imidamide Unit

The imidamide unit of this compound possesses a unique electronic structure that allows it to react with both electrophiles and nucleophiles. The lone pairs on the nitrogen atoms make the functional group nucleophilic, while the central carbon atom can be rendered electrophilic.

Nucleophilic Reactivity: The nitrogen atoms of the carboximidamide group are nucleophilic and can react with various electrophiles. Protonation is a fundamental reaction, making these compounds strong bases. Alkylation and acylation reactions at the nitrogen atoms are also common transformations. The specific nitrogen that reacts can often be controlled by steric and electronic factors.

Electrophilic Reactivity: While less common, the central carbon of the imidamide group can act as an electrophile, particularly after activation. For instance, reaction with a strong acid can protonate a nitrogen atom, making the central carbon more susceptible to nucleophilic attack. This reactivity is analogous to the nucleophilic acyl substitution observed in carboxylic acid derivatives. researchgate.netlibretexts.org The stability of the leaving group and the nature of the nucleophile are key factors in determining the feasibility of such reactions.

| Transformation | Reagent/Condition | Product Type |

| Protonation | Acid (e.g., HCl) | Carboximidamidium salt |

| Alkylation | Alkyl halide (e.g., CH3I) | N-alkylated carboximidamide |

| Acylation | Acyl chloride (e.g., CH3COCl) | N-acylated carboximidamide |

| Nucleophilic Attack | Strong nucleophile with activation | Substituted guanidine derivative |

Intramolecular Cyclization and Rearrangement Reactions

The carboximidamide functional group, in conjunction with the adjacent 3-methylpiperidine ring, can participate in intramolecular cyclization and rearrangement reactions, leading to the formation of novel heterocyclic systems.

Intramolecular Cyclization: If a suitable electrophilic center is present elsewhere in the molecule or introduced through a tether, the nucleophilic nitrogen atoms of the carboximidamide can undergo intramolecular cyclization. For instance, a side chain containing a leaving group could be attacked by one of the imidamide nitrogens to form a fused or spirocyclic system. The regioselectivity of such cyclizations would be influenced by ring size and stereochemical factors. Studies on related amide systems have shown that such intramolecular reactions can be facilitated by base or transition metal catalysis. rsc.orgyoutube.com

Rearrangement Reactions: Carboximidamides can potentially undergo rearrangement reactions under specific conditions. While not as common as rearrangements in other functional groups, reactions analogous to the Beckmann or Lossen rearrangements could be envisioned with appropriate derivatization. bdu.ac.inmasterorganicchemistry.comwikipedia.org For example, conversion of one of the N-H bonds to a good leaving group could trigger a migration of a group to the nitrogen atom. The specific conditions required for such rearrangements would likely be harsh, involving strong acids or high temperatures.

Transformations and Functionalization of the Piperidine Ring System

The 3-methylpiperidine ring of the title compound is a versatile scaffold that can undergo a variety of transformations, including stereoselective conversions, dehydrogenation, and C-H bond functionalization.

Stereoselective Conversions and Chiral Induction

The presence of a chiral center at the 3-position of the piperidine ring introduces the element of stereochemistry into its reactions. This allows for the possibility of stereoselective conversions and the use of this chiral center to induce stereoselectivity in reactions at other parts of the molecule.

Stereoselective Synthesis: The synthesis of substituted piperidines with high stereoselectivity is a significant area of research. Methods such as asymmetric hydrogenation of pyridine precursors or diastereoselective functionalization of existing piperidine rings are commonly employed. nih.govrsc.org In the context of this compound, any further modification of the piperidine ring would need to consider the influence of the existing methyl group on the stereochemical outcome.

Chiral Induction: The chiral center at C-3 can direct the approach of reagents, leading to diastereoselective reactions at other positions on the ring. For example, in reactions involving the formation of a new stereocenter at C-2, C-4, C-5, or C-6, the existing methyl group can favor the formation of one diastereomer over the other. The extent of this chiral induction would depend on the nature of the reaction and the reagents used. researchgate.net

Dehydrogenation Processes of Substituted Piperidines

The dehydrogenation of piperidine rings to form the corresponding pyridine derivatives is a well-established transformation. This process is often carried out using a variety of catalysts and reaction conditions.

Catalytic Dehydrogenation: The dehydrogenation of 3-methylpiperidine to 3-picoline (3-methylpyridine) can be achieved using heterogeneous catalysts, typically noble metals such as palladium (Pd) or platinum (Pt) on a solid support like carbon or alumina. google.com The reaction is generally performed at elevated temperatures, often in the range of 300-400°C. The efficiency of the dehydrogenation can be influenced by factors such as the catalyst, temperature, and the presence of a hydrogen acceptor.

| Catalyst | Support | Temperature (°C) | Product |

| Pd | Alumina | 300-375 | 3-Methylpyridine |

| Pt | Carbon | ~350 | 3-Methylpyridine |

Recent studies have also explored the use of iridium catalysts for the acceptorless dehydrogenation of substituted piperidines, which offers a more atom-economical approach. rsc.org

C-H Bond Functionalization and Cross-Coupling Strategies

Modern synthetic organic chemistry has seen a surge in the development of methods for the direct functionalization of C-H bonds. These strategies, along with traditional cross-coupling reactions, provide powerful tools for the modification of the piperidine ring in this compound.

C-H Bond Functionalization: The direct functionalization of C-H bonds in piperidines allows for the introduction of new substituents without the need for pre-functionalization. nih.govnih.gov The regioselectivity of C-H functionalization can be controlled by directing groups or by the inherent reactivity of the C-H bonds. For piperidines, the C-H bonds at the α-position (C-2 and C-6) are often the most reactive. However, methods have been developed to target other positions as well. researchgate.netresearchgate.net

Cross-Coupling Strategies: Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are invaluable for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netrsc.org To utilize these reactions, the piperidine ring would first need to be halogenated or converted to another suitable coupling partner (e.g., a boronic ester or a triflate). This would then allow for the introduction of a wide range of aryl, vinyl, alkynyl, and amino groups, significantly expanding the structural diversity of derivatives of this compound.

Mechanistic Investigations of Related Piperidine and Guanidine Reactions

The mechanistic understanding of reactions involving this compound can be largely inferred from studies on analogous piperidine and guanidine-containing molecules. The guanidinium (B1211019) group, formed upon protonation of the highly basic guanidine moiety, is a key intermediate in many of these reactions. researchgate.net Its ability to form strong hydrogen bonds and act as a bifunctional catalyst, activating both nucleophiles and electrophiles, is a recurring theme in mechanistic discussions. researchgate.netrsc.org

Exploration of Factors Influencing Reaction Selectivity (e.g., C-O vs. C-C Bond Formation)

The selectivity between carbon-oxygen (C-O) and carbon-carbon (C-C) bond formation in reactions involving guanidine derivatives is a subject of significant research, driven by the desire to control reaction outcomes in organic synthesis. Guanidine catalysts have been shown to influence the course of reactions such as the aza-Henry (nitro-Mannich) reaction, where the formation of a C-C bond is the primary outcome. nih.gov

In such reactions, the guanidine catalyst typically acts as a Brønsted base, deprotonating the nucleophile (e.g., a nitroalkane) to generate a reactive nitronate. nih.gov The resulting guanidinium ion can then stabilize the transition state through hydrogen bonding, facilitating the nucleophilic attack on the electrophile (e.g., an imine) and leading to C-C bond formation. researchgate.netnih.gov A dual activation model is often proposed, where the protonated guanidine activates the nucleophile while another part of the catalyst or a co-catalyst interacts with the electrophile. nih.gov

The preference for C-C over C-O bond formation can be attributed to several factors, including the nature of the substrates, the catalyst structure, and the reaction conditions. For instance, in the aza-Henry reaction, the inherent nucleophilicity of the nitronate anion towards the carbon of the imine group drives the C-C bond formation.

Steric and electronic factors within the catalyst and the reactants also play a crucial role in directing selectivity. Chiral guanidine catalysts, for example, can create a specific chiral environment around the reaction center, influencing the stereochemical outcome of the C-C bond formation. nih.gov The rigidity of the catalyst's backbone and the nature of its substituents can create steric hindrance that favors one reaction pathway over another. nih.gov

The table below summarizes key factors influencing selectivity in guanidine-catalyzed reactions, drawing parallels to the potential reactivity of this compound.

| Factor | Influence on Selectivity (C-C vs. C-O) | Mechanistic Rationale |

| Guanidine Basicity | Favors C-C bond formation by promoting the generation of carbon nucleophiles. | A more basic guanidine will more readily deprotonate a carbon acid, increasing the concentration of the carbanionic nucleophile. |

| Hydrogen Bonding | Stabilizes the transition state for C-C bond formation. | The guanidinium ion can act as a hydrogen bond donor, activating the electrophile and orienting the nucleophile for attack. researchgate.net |

| Catalyst Structure | Can sterically hinder one reaction pathway over another. | Bulky substituents on the guanidine or piperidine ring can create a chiral pocket, directing the approach of the reactants. nih.gov |

| Substrate Electronics | The electronic nature of the electrophile and nucleophile dictates the preferred site of attack. | Hard and soft acid-base (HSAB) principles can be applied to predict the outcome. Carbonyl carbons are harder electrophiles than the β-carbon of an α,β-unsaturated system. |

| Reaction Conditions | Solvent, temperature, and additives can shift the equilibrium between different reaction pathways. | Polar aprotic solvents can stabilize charged intermediates, while temperature can influence the kinetic versus thermodynamic control of the reaction. |

Studies on Olefination and Addition Reactions

The guanidine moiety within this compound can also participate in and influence olefination and addition reactions. The use of guanidines as directing groups in transition metal-catalyzed C-H functionalization reactions has been demonstrated, leading to the formation of new C-C bonds via ortho-olefination of arylguanidines. nih.gov In these reactions, the guanidine group coordinates to the metal center, directing the C-H activation to a specific position on the aromatic ring, followed by coupling with an olefin. nih.gov

While this compound itself is not aromatic, the principle of the guanidine group acting as a coordinating ligand could be extended to other types of metal-catalyzed reactions.

Furthermore, the nucleophilic character of the guanidine nitrogen atoms allows for their participation in addition reactions. A notable example is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org Guanidines can act as catalysts in Michael additions by activating the nucleophile through deprotonation. researchgate.net They can also act as the nucleophile themselves in what is known as an aza-Michael addition. nih.gov

In the context of this compound, the guanidine moiety could add to a Michael acceptor, forming a new C-N bond. The stereochemistry of the 3-methyl group on the piperidine ring could influence the stereochemical outcome of such an addition, potentially leading to diastereoselective products. nih.govrsc.org

The table below provides examples of addition reactions where guanidine or piperidine derivatives play a key role.

| Reaction Type | Role of Guanidine/Piperidine Moiety | Example of Reactants | Expected Product with this compound |

| Aza-Michael Addition | Nucleophile | α,β-Unsaturated ketone (e.g., methyl vinyl ketone) | A β-amino ketone derivative where the guanidine nitrogen has added to the β-carbon of the ketone. |

| Addition to Aldehydes | Nucleophile/Base Catalyst | Aromatic aldehyde (e.g., benzaldehyde) | An aminal-like adduct or a product resulting from a guanidine-catalyzed aldol-type reaction. |

| Cycloaddition Reactions | Dienophile/Catalyst | Not directly applicable to the saturated piperidine ring, but the guanidine could influence cycloadditions of other parts of a molecule. | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These methods provide detailed insights into electron distribution, molecular geometry, and reactivity, which are crucial for understanding the behavior of compounds like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms (geometry optimization) and mapping the potential energy surface.

Similarly, DFT has been extensively applied to study the electronic properties of guanidine and its derivatives, which are structurally analogous to the carboximidamide group. nih.govasianpubs.orgmdpi.com These calculations help in understanding the delocalization of electrons across the CN3 moiety, which is key to its high basicity and ability to form strong hydrogen bonds. mdpi.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. ekb.eg A smaller energy gap suggests higher reactivity.

Table 1: Representative Parameters from DFT Calculations on Related Structures

| Calculated Parameter | Significance for this compound | Typical Method |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Determines the most stable 3D conformation. | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. | DFT, TD-DFT |

| Molecular Electrostatic Potential (MEP) Map | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. | DFT |

| Mulliken Atomic Charges | Quantifies the electron distribution on each atom. | DFT/B3LYP, HF/6-311++G(d,p) |

Semi-empirical Methods for Conformational Analysis and Molecular Properties

Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally less expensive alternative to DFT, making them highly suitable for preliminary conformational analysis of flexible molecules like this compound. wikipedia.orguni-muenchen.de These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. wikipedia.org

For the piperidine ring, which can exist in various conformations, semi-empirical methods can efficiently scan the potential energy surface to identify low-energy conformers. chemjournal.kz Research on various piperidine derivatives has utilized methods like PM3 to determine their thermodynamic stability and charge characteristics. ekb.egchemjournal.kz Such analyses can reveal key features, for instance, identifying the most likely sites for nucleophilic or electrophilic attack. chemjournal.kz Although less accurate than DFT for electronic properties, their speed is a significant advantage for screening large numbers of conformers or related molecules. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical calculations into a dynamic context, allowing for the study of molecular motion and interactions over time, which is particularly relevant for understanding how a molecule might behave in a biological system.

Prediction of Molecular Interactions and Binding Modes

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational behavior of molecules in solution and their interactions with biological macromolecules. researchgate.net For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) to observe its dynamic behavior. mdpi.com This provides insights into its structural flexibility, hydrogen bonding patterns with the solvent, and the stability of different conformers over time. researchgate.net

When investigating the interaction of a ligand with a protein, such as the nicotinic acetylcholine receptors mentioned in patents, MD simulations are invaluable. nih.govresearchgate.net After an initial binding pose is predicted using molecular docking, MD simulations can be run on the protein-ligand complex. These simulations reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, offering a more accurate prediction of binding affinity. frontiersin.org Studies on piperidine-based ligands have successfully used MD simulations to confirm the stability of their binding modes and elucidate their interactions within a biological environment. researchgate.netmdpi.com

Simulation of Reaction Pathways and Transition States

Computational methods can also be used to model chemical reactions, mapping out the energy changes as reactants are converted into products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate.

Quantum chemical studies on piperidine-derived radicals have successfully mapped out reaction pathways for processes like hydrogen migration. acs.org These studies use high-level theoretical models to calculate the energies of reactants, products, and transition states. acs.org For this compound, such simulations could be employed to investigate its metabolic fate, predicting likely sites of oxidation or other biotransformations, or to understand its synthesis mechanism.

In Silico Prediction of Chemical Activity Spectra and Properties

In silico models use a molecule's structure to predict its physicochemical properties, pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion), and biological activity. jst.go.jpnih.gov These predictive tools are essential in early-stage drug discovery for filtering and prioritizing candidate compounds. nih.govresearchgate.net

For this compound, various ADME properties can be estimated using established computational models. These predictions are based on quantitative structure-property relationship (QSPR) models or by comparing the molecule to large databases of compounds with known properties. jst.go.jp

Table 2: Commonly Predicted In Silico Properties

| Property Category | Specific Prediction | Importance |

|---|---|---|

| Physicochemical | LogP, Aqueous Solubility | Influences absorption and distribution. nih.gov |

| Absorption | Caco-2 Permeability, Human Intestinal Absorption | Predicts oral bioavailability. nih.gov |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines if the compound can reach its target and its free concentration. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Biological Activity | Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity for a specific target. nih.govnih.gov |

Given that this compound has been identified as a modulator of nicotinic acetylcholine receptors, Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant. nih.govnih.gov QSAR models are developed by statistically correlating the structural or physicochemical properties of a series of compounds with their measured biological activity. For nicotinic agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build models that identify the key steric and electrostatic features required for high receptor affinity. nih.govresearchgate.net A new compound like this compound could be evaluated using such a model to predict its potential activity.

Applications in Catalysis and Coordination Chemistry

Role of 3-Methylpiperidine-1-carboximidamide and its Derivatives as Ligands

Guanidine-type ligands, including this compound, are recognized as excellent N-donors due to the ability of the guanidinyl group to delocalize a positive charge, which enhances their capacity to coordinate with metal ions. arkat-usa.orgresearchgate.net This coordination ability is fundamental to their function in catalysis, where they can stabilize metal centers and modulate their reactivity.

The guanidine (B92328) core, a Y-shaped CN₃ unit, possesses excellent coordination properties. researchgate.net It can act as a strong, monodentate σ-bond donating ligand. researchgate.net Guanidines can coordinate to metal centers in various modes, including as neutral, single, or double anion ligands, leading to a diverse range of complex geometries and properties. researchgate.net The deprotonated form, known as a guanidinate anion, is a bidentate ligand with even stronger coordination ability than its neutral counterpart. researchgate.netresearchgate.net

Complexes have been formed with a variety of transition metals, including but not limited to:

Cobalt (Co) researchgate.net

Copper (Cu) researchgate.net

Zinc (Zn) researchgate.net

Palladium (Pd) researchgate.net

Nickel (Ni) researchgate.net

Chromium (Cr) researchgate.net

Ruthenium (Ru) researchgate.net

The formation of these complexes is a critical first step in their application as catalysts, as the coordination environment of the metal is a key determinant of its catalytic behavior.

The structure of the this compound ligand can be systematically modified to fine-tune the properties of the resulting metal complex and, consequently, its catalytic performance. The introduction of different substituents on the piperidine (B6355638) ring or the guanidine nitrogen atoms can modulate the ligand's basicity, nucleophilicity, and steric bulk. researchgate.net These modifications directly impact the electronic and steric environment of the coordinated metal center, which in turn regulates its catalytic activity and selectivity in chemical reactions. researchgate.net

For instance, creating hybrid guanidine ligands that combine the strong N-donor guanidine moiety with a different, weaker donor function can lead to catalytic systems with both strong metal complexation and a flexible coordination sphere. arkat-usa.org This flexibility can be crucial for accommodating substrates and facilitating catalytic cycles. The steric hindrance provided by the methyl group in 3-methylpiperidine (B147322) can also play a significant role in influencing the stereoselectivity of a catalytic reaction.

| Ligand Feature | Influence on Metal Complex | Effect on Catalysis |

|---|---|---|

| Guanidine Basicity/Nucleophilicity | Modulates the electronic properties of the metal center. | Affects the rate and mechanism of catalytic steps (e.g., oxidative addition, reductive elimination). |

| Steric Bulk (e.g., 3-methyl group) | Controls the coordination number and geometry of the metal. Creates specific pockets for substrate binding. | Enhances selectivity (regio-, chemo-, and stereoselectivity) by directing substrate approach. |

| Coordination Mode (Monodentate, Bidentate) | Determines the stability and rigidity of the complex. | Influences catalyst stability and turnover numbers. A more stable complex can lead to a longer catalyst lifetime. |

| Hybrid Donor Groups | Creates an asymmetric coordination environment. Allows for hemilability (one donor arm can dissociate). | Can open up coordination sites during the catalytic cycle, facilitating substrate binding and product release. |

Catalytic Transformations Involving Piperidine and Guanidine Scaffolds

The combination of the piperidine and guanidine motifs in a single ligand framework allows for the development of catalysts for a wide array of organic transformations. These range from dehydrogenation reactions, crucial for hydrogen storage technologies, to the formation of carbon-carbon and carbon-heteroatom bonds in cross-coupling and multi-component reactions.

Piperidine derivatives are being investigated as liquid organic hydrogen carriers (LOHCs), which are compounds that can store and transport hydrogen in a liquid state. scispace.comlu.se The key step in releasing the stored hydrogen is a catalytic dehydrogenation reaction. Iridium complexes supported by pincer ligands have shown high activity in the gas-phase acceptorless dehydrogenation of 4-methylpiperidine. scispace.comlu.sersc.org In one study, a silica- and alumina-supported POCOP-Ir system demonstrated approximately 91,000 turnovers over 45 hours with a maintained turnover frequency (TOF) of 1684 h⁻¹. lu.sersc.org

Similarly, palladium-based catalysts are effective for the dehydrogenation of other piperidine derivatives. Mesoporous Pd-Al₂O₃ catalysts have been used for the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine, another potential LOHC. mdpi.com The performance of these catalysts is highly dependent on preparation conditions, such as calcination temperature, which affects the size and dispersion of the palladium nanoparticles. mdpi.com

| Piperidine Derivative | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 4-Methylpiperidine | Silica- and alumina-supported POCOP-Ir systems | Highly active in gas-phase acceptorless dehydrogenation with ~91,000 turnovers in 45 hours. | lu.sersc.org |

| 2-[(n-methylcyclohexyl)methyl]piperidine | Mesoporous Pd-Al₂O₃ | Catalyst activity is sensitive to preparation conditions, with smaller, highly dispersed Pd particles showing better performance. | mdpi.com |

| 4-Methylpiperidine | 5 wt% Pt/ACC | Achieved 23.7% conversion after 200 minutes at 350 °C. | scispace.com |

Guanidine-ligated metal complexes are effective catalysts for cross-coupling reactions, which are fundamental for the construction of complex organic molecules. Palladium-catalyzed reactions such as the Heck and Suzuki couplings have been successfully carried out using monoguanidine-transition metal complexes. researchgate.netresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds.

Furthermore, copper(I) catalysts featuring redox-active tetraguanidine ligands have been shown to efficiently promote the oxidative C-C homo- and cross-coupling of phenols. researchgate.net The specific structure of the guanidine ligand is crucial in these reactions, influencing the stability and reactivity of the metal center throughout the catalytic cycle.

The piperidine scaffold itself can act as an organocatalyst in certain transformations. For example, piperidine, in conjunction with iodine, serves as an efficient dual catalytic system for the one-pot, three-component synthesis of coumarin-3-carboxamides from salicylaldehyde, amines, and diethylmalonate. mdpi.com In this reaction, piperidine likely acts as a base to facilitate a key Mannich-type reaction step. mdpi.com

This demonstrates the dual functionality inherent in molecules like this compound, where both the piperidine ring and the guanidine group can potentially participate in or influence catalytic processes, either as part of a metal complex or as an organocatalyst.

Computational Approaches in Catalyst Design and Prediction

In the realm of modern catalysis, computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms and predicting the behavior of catalysts, thereby accelerating the design of more efficient and selective catalytic systems. For guanidine-based catalysts like this compound, computational approaches offer profound insights into their electronic and steric properties, which govern their catalytic activity. Techniques such as Density Functional Theory (DFT) have been instrumental in modeling the intricate interactions between the catalyst, substrates, and intermediates at the molecular level. nih.govrsc.orgnih.gov These computational investigations allow for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction barriers, all of which are critical for understanding how the catalyst facilitates a chemical transformation. nih.govresearchgate.netacs.org By providing a detailed picture of the reaction pathway, these methods enable researchers to rationally modify the catalyst structure to enhance its performance.

The predictive power of computational chemistry is particularly valuable in the context of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. For chiral guanidine catalysts, computational models can help to unravel the origins of enantioselectivity by analyzing the non-covalent interactions, such as hydrogen bonds, that stabilize the transition state leading to the desired product. nih.gov This understanding can guide the design of new catalysts with improved stereocontrol. Furthermore, computational screening of virtual libraries of catalyst candidates can significantly reduce the experimental effort required to identify promising new catalysts. researchgate.netbeilstein-journals.org

Application of Artificial Neural Networks (ANN) in Catalysis Research

The application of machine learning, particularly Artificial Neural Networks (ANNs), is a rapidly growing area in catalysis research that holds the potential to revolutionize catalyst design. beilstein-journals.orgnih.gov ANNs are computational models inspired by the structure and function of biological neural networks. They can be trained on large datasets of experimental or computational data to recognize complex patterns and make predictions on new, unseen data. nih.govrwth-aachen.de In the context of catalysis, ANNs can be trained to predict the performance of a catalyst based on its molecular descriptors.

While specific applications of ANNs to this compound are not yet extensively documented, the general methodology can be readily conceptualized. For instance, an ANN could be trained on a dataset of reactions catalyzed by a series of guanidine derivatives. The input to the network would be a set of molecular descriptors for each catalyst, such as steric parameters, electronic properties, and topological indices. The output would be the experimentally determined reaction yield or enantiomeric excess. Once trained, the ANN could then be used to predict the catalytic performance of novel guanidine catalysts, including this compound, before they are synthesized in the lab. This predictive capability can significantly accelerate the discovery of highly effective catalysts. chemrxiv.orgu-tokyo.ac.jp

To illustrate this, consider a hypothetical dataset for a Michael addition reaction catalyzed by various guanidine catalysts. The ANN would learn the complex, non-linear relationship between the catalyst structure and the enantiomeric excess of the product.

Table 1: Hypothetical Training Data for an ANN Model in a Guanidine-Catalyzed Michael Addition

| Catalyst Descriptor 1 (e.g., Steric Hindrance) | Catalyst Descriptor 2 (e.g., Basicity) | Catalyst Descriptor 3 (e.g., H-Bonding Ability) | Enantiomeric Excess (%) |

|---|---|---|---|

| 0.45 | 0.82 | 0.65 | 75 |

| 0.62 | 0.75 | 0.70 | 88 |

| 0.30 | 0.90 | 0.55 | 65 |

Once the ANN model is trained on such data, it can be used to predict the enantiomeric excess for a new catalyst like this compound by inputting its corresponding descriptors.

Theoretical Prediction of Catalytic Activity and Product Distribution

Theoretical methods, predominantly Density Functional Theory (DFT), are widely employed to predict the catalytic activity and product distribution of reactions involving guanidine-based catalysts. researchgate.netnih.gov These predictions are based on the detailed quantum mechanical investigation of the reaction mechanism. By calculating the Gibbs free energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and the transition states that control the stereochemical outcome. nih.govacs.org

For a reaction catalyzed by this compound, a DFT study would typically begin by modeling the geometry of the catalyst and the reactants. The subsequent steps would involve locating the transition state structures for all possible reaction pathways, including those leading to different stereoisomers. The energy barriers associated with these transition states are then calculated. A lower energy barrier implies a faster reaction rate. rsc.orgresearchgate.net

In asymmetric catalysis, the enantiomeric excess is determined by the difference in the activation energies of the two transition states leading to the R and S enantiomers (ΔΔG‡). nih.gov Computational chemistry allows for the precise calculation of these energy differences, providing a quantitative prediction of the enantioselectivity. For example, a DFT study on a guanidine-catalyzed reaction might reveal that the transition state leading to the major enantiomer is stabilized by specific hydrogen bonding interactions between the catalyst and the substrate, an insight that is difficult to obtain through experimental means alone. nih.govnih.gov

Table 2: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Asymmetric Reaction Catalyzed by a Chiral Guanidine

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| Pathway to R-enantiomer | 12.5 | R | 95 |

These theoretical predictions of catalytic activity and product distribution are invaluable for the rational design of new catalysts. By understanding the factors that control the reaction at a molecular level, chemists can introduce targeted modifications to the catalyst structure to improve its efficiency and selectivity. researchgate.netnih.gov

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Interactions Involving the Carboximidamide Moiety

The carboximidamide group, -C(=NH)NH2, is a critical player in establishing the supramolecular architecture of 3-Methylpiperidine-1-carboximidamide due to its capacity to act as both a hydrogen bond donor and acceptor. This dual nature facilitates the formation of robust and directional hydrogen bonds.

The carboximidamide moiety possesses both N-H bonds that can act as hydrogen bond donors and nitrogen atoms with lone pairs that serve as hydrogen bond acceptors. This functionality allows for the creation of extensive intermolecular hydrogen bond networks. For instance, molecules of this compound can form dimeric structures or one-dimensional chains through N-H···N interactions. In the solid state, these networks can extend into two- or three-dimensional arrays, significantly influencing the crystal packing and physical properties of the compound.

While less common due to the flexibility of the piperidine (B6355638) ring, intramolecular hydrogen bonds could potentially form between the carboximidamide protons and the piperidine nitrogen under specific conformational constraints. However, intermolecular interactions are generally more favorable and dominate the supramolecular assembly. The presence of multiple hydrogen bond donors and acceptors can lead to complex and stable crystalline structures. nih.govrsc.org

The directional and specific nature of hydrogen bonds originating from the carboximidamide group enables its participation in molecular recognition events. This moiety can selectively interact with other molecules that have complementary hydrogen bonding sites. For example, it can bind to carboxylic acids, amides, or other functional groups capable of forming strong hydrogen bonds. nih.gov This property is fundamental to the design of more complex supramolecular systems where molecules are programmed to self-assemble into predictable structures.

Table 1: Potential Hydrogen Bonding Interactions of the Carboximidamide Moiety

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| Carboximidamide N-H | Carboximidamide N | Intermolecular | Dimer, Chain, Sheet |

| Carboximidamide N-H | Piperidine N | Intramolecular/Intermolecular | Conformation-dependent |

| Carboximidamide N-H | External H-bond acceptor | Intermolecular | Host-Guest Complex |

| External H-bond donor | Carboximidamide N | Intermolecular | Co-crystal Formation |

Dipole-Dipole and Ion-Dipole Interactions in Solution and Solid State

Beyond hydrogen bonding, the polarity of the carboximidamide group contributes significantly to the intermolecular forces experienced by this compound. The C=N and C-N bonds within this group have distinct polarities, resulting in a significant molecular dipole moment.

In solution, the strength of dipole-dipole and ion-dipole interactions is highly dependent on the dielectric constant of the surrounding solvent. In polar solvents, the solvent molecules can effectively screen the electrostatic interactions between solute molecules, weakening the intermolecular forces. Conversely, in nonpolar solvents, these dipole-dipole interactions become more pronounced and can play a more significant role in molecular association.

Coordination-Driven Supramolecular Architectures

The nitrogen atoms of the carboximidamide moiety, particularly the imino nitrogen, possess lone pairs of electrons that can coordinate to metal ions. This ability allows this compound to act as a ligand in the formation of coordination complexes and metal-organic frameworks.

The interaction between this compound and metal ions can lead to the formation of coordination-driven supramolecular architectures. at.ua The geometry and coordination number of the metal ion, combined with the binding mode of the ligand, will determine the final structure of the assembly. nih.gov These structures can range from simple mononuclear complexes to intricate three-dimensional networks with potential applications in catalysis, materials science, and molecular sensing. libretexts.orgresearchgate.net The specific nature of the metal-ligand bond, whether predominantly electrostatic or covalent, will depend on the properties of both the metal ion and the ligand, as described by principles such as Hard-Soft Acid-Base (HSAB) theory. libretexts.org

Table 2: Summary of Non-covalent Interactions

| Interaction Type | Participating Moiety | Role in Supramolecular Chemistry |

| Hydrogen Bonding | Carboximidamide | Directs molecular recognition and self-assembly. elsevierpure.com |

| Dipole-Dipole | Carboximidamide, Piperidine | Influences molecular packing and solution-state association. |

| Metal Coordination | Carboximidamide | Enables formation of coordination complexes and networks. at.ua |

Insufficient Data for Comprehensive Analysis of this compound in Supramolecular Chemistry

Despite a thorough search of available scientific literature, specific and detailed research on the supramolecular chemistry of this compound is not available. Consequently, a comprehensive article focusing on its role in the engineering of supramolecular assemblies and crystalline materials, as outlined in the user's request, cannot be generated at this time.

The requested article structure centered on two key areas: the control over crystal packing and solid-state reactivity, and the formation of host-guest systems and molecular capsules involving this compound. However, dedicated studies providing the necessary experimental data, detailed research findings, and data tables for this specific compound are absent from the public domain.

However, without specific crystallographic data for this compound, any discussion on the precise control over its crystal packing remains speculative. There is no information on polymorphic forms, co-crystals, or specific synthons that this molecule might form. Furthermore, literature detailing any solid-state reactivity of this compound is not available.

Regarding its potential role in host-guest chemistry, while the fundamental principles of molecular recognition could apply, there are no published studies demonstrating the use of this compound as either a host or a guest molecule in the formation of inclusion complexes or molecular capsules.

Potential Areas for Future Academic Research

Development of Novel and Efficient Synthetic Routes for 3-Methylpiperidine-1-carboximidamide and its Analogs

While this compound is commercially available, the development of novel, efficient, and stereoselective synthetic methodologies remains a crucial area for academic research. Current synthetic approaches to substituted piperidines often rely on established methods such as the hydrogenation of pyridine (B92270) precursors or various intramolecular cyclization strategies. mdpi.comnih.govresearchgate.net Future research could focus on creating more direct and atom-economical routes.

A promising strategy would involve the direct guanylation of 3-methylpiperidine (B147322). As 3-methylpiperidine is a readily available starting material, research into novel guanylating agents that react under mild conditions could lead to a highly efficient synthesis. sigmaaldrich.comsigmaaldrich.com This would circumvent the multi-step processes often associated with building the piperidine (B6355638) ring first and then functionalizing it.

Furthermore, the synthesis of analogs, particularly enantiomerically pure forms, is of high interest. Methods for the asymmetric synthesis of the 3-methylpiperidine ring are established, including diastereoselective lithiation/trapping protocols. nih.gov Integrating these methods with an efficient carboximidamide installation step could provide access to a library of chiral analogs for various applications. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for Substituted Piperidines

| Synthetic Strategy | Starting Materials | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Pyridine Hydrogenation | Substituted Pyridines | Use of transition metal catalysts (e.g., Pd, Pt, Rh). mdpi.comnih.gov | Access to a wide range of substitution patterns. | Often requires harsh conditions (high pressure/temperature); control of stereoselectivity can be difficult. |

| Intramolecular Cyclization | Acyclic Amino-aldehydes or similar precursors | Formation of the piperidine ring via C-N bond formation. nih.govresearchgate.net | Can provide good control over stereochemistry. | Requires synthesis of complex linear precursors. |

| Direct Functionalization | 3-Methylpiperidine | Reaction with a guanylating agent. | Potentially the most direct and high-yielding route. | Requires development of specific, mild, and efficient guanylation reagents. |

Exploration of Undiscovered Reactivity Patterns of the Carboximidamide and Piperidine Moieties

The unique combination of a saturated piperidine heterocycle and a carboximidamide group suggests a rich and largely unexplored reactivity profile. The carboximidamide moiety, a close analog of guanidine (B92328), is characterized by its strong basicity and its ability to act as both a hydrogen bond donor and acceptor. Depending on the reaction conditions, it can function as a potent nucleophile or be protonated to form a stable guanidinium (B1211019) cation, which can influence reaction pathways through electronic effects or by acting as a counterion. vulcanchem.com

The 3-methylpiperidine ring itself possesses a nucleophilic secondary amine nitrogen (within the carboximidamide group) and a chiral center that can direct stereoselective transformations. The conformational behavior of the piperidine ring, influenced by the methyl group and the bulky carboximidamide substituent, will play a critical role in its reactivity. nih.gov Future research should aim to systematically investigate the compound's reactivity in key organic transformations. This could include its use as a building block in the synthesis of more complex heterocyclic systems or its participation in pericyclic reactions, nucleophilic additions, and electrophilic substitutions at the carboximidamide nitrogen atoms.

Advanced Computational Studies on Reaction Mechanisms and Spectroscopic Predictions

Computational chemistry offers a powerful tool to investigate this compound at a molecular level, providing insights that can guide experimental work. Advanced computational studies could be employed to explore several key areas.

Firstly, a thorough conformational analysis using methods like Density Functional Theory (DFT) could elucidate the preferred three-dimensional structures of the molecule. nih.gov This is crucial for understanding its reactivity and how it interacts with other molecules. Such studies on the parent 3-methylpiperidine have already provided valuable thermochemical data, such as its enthalpy of formation. nih.gov

Secondly, computational modeling can be used to predict spectroscopic properties (¹H NMR, ¹³C NMR, IR) for the compound and its potential reaction intermediates. While experimental spectra for the precursor 3-methylpiperidine are known, predicting the spectral shifts and new signals upon addition of the carboximidamide group would be invaluable for characterization in future synthetic work. chemicalbook.comnist.gov

Finally, computational studies can map out the potential energy surfaces for its synthesis and subsequent reactions. This would allow for the detailed investigation of reaction mechanisms, identification of transition states, and prediction of reaction outcomes, thereby accelerating the development of new synthetic routes and applications. Predicted physicochemical and computational data for the compound are summarized in Table 2.

Table 2: Physicochemical and Computationally Predicted Properties of this compound

| Property | Value | Source/Method |

|---|---|---|

| CAS Number | 132856-77-0 | chemscene.com |

| Molecular Formula | C₇H₁₅N₃ | chemscene.com |

| Molecular Weight | 141.21 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 53.11 Ų | Computational Prediction chemscene.com |

| LogP | 0.61177 | Computational Prediction chemscene.com |

| Hydrogen Bond Donors | 2 | Computational Prediction chemscene.com |

| Hydrogen Bond Acceptors | 1 | Computational Prediction chemscene.com |

Design and Synthesis of Novel Catalytic Systems Incorporating the this compound Scaffold

The molecular architecture of this compound makes it an attractive candidate for the development of novel catalysts. The combination of a chiral backbone with a basic and coordinating carboximidamide group is a hallmark of successful organocatalysts and ligands in asymmetric synthesis.

Future research could focus on its application as a chiral Brønsted base catalyst. The strong basicity of the guanidine-like moiety could be effective in promoting a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, with the chiral piperidine framework inducing enantioselectivity.

Alternatively, the compound could serve as a chiral ligand in transition-metal catalysis. The nitrogen atoms of the carboximidamide group can coordinate to metal centers, creating a chiral environment for reactions like asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The demonstrated use of piperidine in dual catalytic systems highlights the potential of this scaffold in catalysis. mdpi.com The synthesis of various metal complexes of this compound and the evaluation of their catalytic activity and selectivity would be a fruitful area of investigation.

Supramolecular Engineering of Functional Materials Based on this compound Interactions

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The carboximidamide group is an exceptional functional group for supramolecular engineering due to its ability to form multiple, directional hydrogen bonds.

When protonated, the resulting guanidinium ion is a well-established motif for the strong and specific binding of oxoanions such as carboxylates and phosphates. This interaction could be exploited to create self-assembled systems. For example, co-crystallization or mixing of chiral this compound with complementary dicarboxylic acids could lead to the formation of chiral hydrogen-bonded networks, potentially resulting in materials like organogels or liquid crystals.

Furthermore, the molecule could be incorporated as a building block, or "tecton," into more complex supramolecular architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Its ability to act as a ligand for metal ions, combined with its inherent chirality and hydrogen-bonding capacity, could be used to construct porous materials with chiral channels, which are highly sought after for applications in enantioselective separations and asymmetric catalysis.

Q & A

Q. What are the established synthetic routes for 3-Methylpiperidine-1-carboximidamide?

The synthesis typically involves amidine formation via nucleophilic substitution or condensation reactions. For example, reacting 3-methylpiperidine with cyanamide derivatives under controlled pH (e.g., acidic conditions) can yield the carboximidamide moiety. Reaction optimization often requires anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine to stabilize intermediates . Purification steps may involve recrystallization or chromatography using sulfuric acid co-crystallization, as seen in analogous amidine derivatives .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR identify proton environments (e.g., methyl groups at δ ~1.2 ppm and amidine protons at δ ~7.5–8.5 ppm) .

- X-ray crystallography : Programs like SHELX refine crystal structures to resolve bond angles and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography with silica gel (using gradients of ethyl acetate/hexane) or reverse-phase HPLC are standard. Acid-base extraction is also viable due to the compound’s basic amidine group, which can form salts with sulfuric or hydrochloric acid for selective precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve amidine formation yield?

Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:

- Temperature : Elevated temperatures (50–80°C) accelerate amidine formation but may increase side reactions.

- pH : Mildly acidic conditions (pH 4–6) stabilize intermediates while minimizing hydrolysis.

- Catalysts : Use of coupling agents like EDC/HOBt enhances amidine bond formation in multi-step syntheses . Statistical tools (e.g., ANOVA) can identify critical factors affecting yield and purity .

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from solvation effects or tautomeric equilibria. To address this:

Q. How do steric and electronic effects of the 3-methyl group influence reactivity in downstream applications?

The methyl group introduces steric hindrance, reducing nucleophilic attack at the piperidine nitrogen. Electronic effects (via hyperconjugation) stabilize the amidine’s resonance structure, enhancing its stability in acidic environments. Computational studies (e.g., Gaussian-based charge distribution analysis) and kinetic experiments (e.g., Hammett plots) can quantify these effects .

Q. What strategies mitigate degradation during long-term storage of this compound?

Degradation pathways (e.g., hydrolysis or oxidation) are minimized by:

- Storing under inert gas (argon) at −20°C.

- Lyophilization to remove residual moisture.

- Adding stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone derivatives .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products